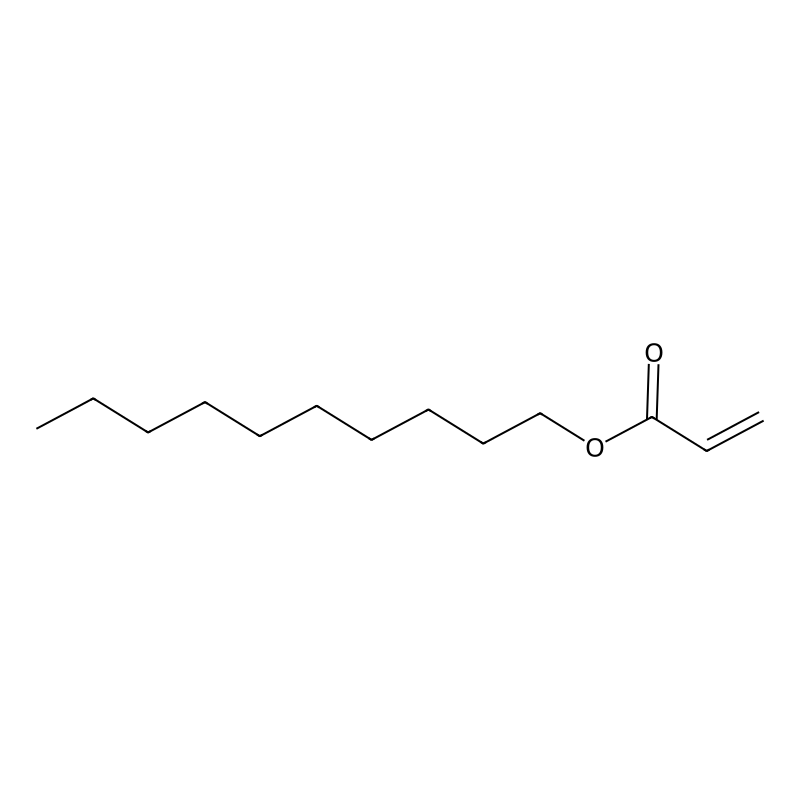

Decyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: poo

Synonyms

Canonical SMILES

Monomer for Polymer Synthesis

Decyl acrylate serves as a crucial monomer for the synthesis of various polymers through a process called free radical polymerization. These polymers possess unique properties based on the co-monomers used alongside decyl acrylate. Research explores these polymers for applications like:

- Lubricating Oil Additives: Studies investigate the use of copolymers formed from decyl acrylate and styrene as additives in lubricating oils. These copolymers can improve the viscosity index of the oil, leading to better performance across a wider temperature range [].

- Biocompatible Materials: Research explores decyl acrylate-based copolymers for their potential use in biocompatible materials. These materials can find applications in drug delivery systems and tissue engineering due to their tailorable properties.

Decyl acrylate is a colorless to pale yellow liquid with a characteristic odor. It is known for its hydrophobic nature and ability to enhance the adhesion, flexibility, and chemical resistance of polymer formulations. The compound is a monofunctional monomer, which means it contains one reactive site that can participate in polymerization reactions, making it valuable in the synthesis of various polymeric materials .

Decyl acrylate is considered a mild irritant and can cause skin and eye irritation upon contact. It is also a combustible liquid and should be handled with care away from heat and open flames.

- Polymerization: It readily polymerizes through radical mechanisms, forming long-chain polymers that exhibit desirable properties for coatings, adhesives, and sealants.

- Esterification: Decyl acrylate reacts exothermically with acids to produce n-decyl alcohol and acrylic acid .

- Reactivity with Oxidizing Agents: The compound may react vigorously with strong oxidizing agents, which can lead to hazardous situations if not properly managed .

Research indicates that decyl acrylate may have biological effects, particularly concerning skin contact. It has been noted to potentially cause allergic skin reactions and respiratory irritation upon exposure . Additionally, it poses risks to aquatic life, suggesting caution in its use and disposal .

Decyl acrylate can be synthesized through several methods:

- Esterification of Acrylic Acid: This method involves reacting acrylic acid with n-decanol in the presence of a catalyst, typically under controlled temperature conditions.

- Radical Polymerization: Using radical initiators, decyl acrylate can be polymerized to form larger molecules suitable for various applications.

Decyl acrylate finds numerous applications across different industries:

- Coatings: Used in paints and varnishes for improved durability and weather resistance.

- Adhesives: Enhances bonding strength in various adhesive formulations.

- Sealants: Provides flexibility and water resistance in sealant products.

- Textiles: Utilized in textile finishes to impart water repellency and durability.

Studies on the interactions of decyl acrylate with other compounds reveal its potential reactivity. For instance, its exothermic reaction with acids highlights the need for careful handling during manufacturing processes. Additionally, its hydrophobic properties allow it to interact favorably with non-polar solvents while exhibiting limited solubility in water .

Several compounds share structural similarities with decyl acrylate. Here’s a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Butyl Acrylate | C₈H₁₄O₂ | Lower molecular weight; more volatile |

| Hexyl Acrylate | C₁₀H₁₈O₂ | Similar hydrophobicity but shorter carbon chain |

| Octyl Acrylate | C₁₂H₂₂O₂ | Increased hydrophobicity; used for similar applications |

| Iso-Decyl Acrylate | C₁₃H₂₄O₂ | High reactivity; often used as a polymer feedstock |

Decyl acrylate stands out due to its balance of hydrophobicity and reactivity, making it particularly effective for applications requiring durability and flexibility.

Structural Characteristics

Molecular Formula and Weight

Decyl acrylate possesses the molecular formula C₁₃H₂₄O₂ with a molecular weight of 212.33 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 2156-96-9 and is systematically named as decyl prop-2-enoate according to International Union of Pure and Applied Chemistry nomenclature [1] [4]. The molecular structure consists of a prop-2-enoic acid backbone esterified with a decyl alcohol moiety, resulting in an alkyl acrylate ester with a ten-carbon aliphatic chain [1] [2].

The exact molecular mass determined by high-resolution mass spectrometry is 212.178 grams per mole, indicating the precise isotopic composition of the compound [5]. The molecular structure exhibits a polar surface area of 26.30 square angstroms, primarily contributed by the carbonyl oxygen and ester oxygen atoms [5].

Structural Isomerism Considerations

Decyl acrylate can exist as various structural isomers depending on the branching pattern of the decyl chain. The most common commercial form contains the linear n-decyl group, though isodecyl acrylate represents a mixture of branched chain isomers with the same molecular formula [4] [6]. The isodecyl variant, catalogued under CAS number 1330-61-6, demonstrates different physical properties due to the steric effects of branching, particularly affecting boiling point and polymerization kinetics [6].

The vinyl group in decyl acrylate maintains its geometric configuration as the E-isomer under normal conditions, with the ester functionality preventing geometric isomerism at the double bond. However, the compound may undergo photoisomerization under specific ultraviolet irradiation conditions, leading to conformational changes that affect its reactivity profile [7] [8].

Spectroscopic Identification Parameters

Nuclear magnetic resonance spectroscopy provides definitive structural identification of decyl acrylate. In proton nuclear magnetic resonance spectra, the vinyl protons appear as characteristic multiplets at δ 5.8-6.3 parts per million for the terminal methylene protons and δ 6.1-6.4 parts per million for the vinyl proton adjacent to the carbonyl group [9] [10] [7]. The aliphatic chain protons generate complex multiplets in the δ 0.9-4.2 parts per million region, with the methylene protons adjacent to the ester oxygen appearing downfield at approximately δ 4.2 parts per million [10] [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at δ 165-170 parts per million, characteristic of acrylate esters [11] [12]. The vinyl carbons appear at their expected chemical shifts, with the terminal carbon around δ 128 parts per million and the β-carbon at approximately δ 131 parts per million.

Infrared spectroscopy provides complementary structural information with the carbonyl stretch appearing at 1730-1740 wavenumbers, typical of acrylate esters [7] [8]. The carbon-carbon double bond stretch occurs at 1634-1640 wavenumbers, while alkyl carbon-hydrogen stretching vibrations appear at 2921 and 2852 wavenumbers [8]. The vinyl carbon-hydrogen bending mode at 810-820 wavenumbers and the carbon-oxygen ester stretch at 1246-1250 wavenumbers complete the characteristic spectroscopic fingerprint [7] [8].

Physical Properties

Phase Behavior and Transition Points

Decyl acrylate exists as a clear, colorless to pale yellow liquid at standard temperature and pressure conditions [13] [14]. The compound exhibits a melting point of approximately -69 degrees Celsius, indicating its liquid state across a wide temperature range under ambient conditions [5] [13] [14]. This low melting point results from the flexible aliphatic chain that prevents efficient crystal packing.

The boiling point demonstrates significant pressure dependence, with values of 270.9 degrees Celsius at 760 millimeters of mercury atmospheric pressure and 158 degrees Celsius at reduced pressure of 50 millimeters of mercury [5] [13] [14]. This substantial pressure dependence reflects the compound's relatively high molecular weight and intermolecular van der Waals interactions.

Vapor pressure measurements indicate low volatility at ambient temperatures, with a value of 59.60 kilopascals at 470 Kelvin (197 degrees Celsius) [15]. The compound exhibits critical temperature and pressure values of 468 degrees Celsius and 1768.38 kilopascals respectively, defining the upper limits of its liquid-vapor equilibrium [15].

Solubility Parameters and Polarity Characteristics

Decyl acrylate demonstrates pronounced hydrophobic characteristics, being essentially insoluble in water due to the dominant influence of the ten-carbon aliphatic chain [13] [16]. The calculated logarithm of the octanol-water partition coefficient (LogP) is 3.856, confirming the compound's strong preference for non-polar environments [5] [17].

Solubility in organic solvents follows predictable patterns based on polarity matching. The compound shows good solubility in ethanol, acetone, and other moderately polar organic solvents [16]. Non-polar solvents such as hexane, toluene, and dichloromethane provide excellent solvency for decyl acrylate [19]. The bioaccumulation potential is classified as high with a logarithmic octanol-water partition coefficient of 5.1477, indicating significant lipophilicity [17].

Density, Viscosity, and Refractive Index

The density of decyl acrylate at 20 degrees Celsius is 0.878 grams per cubic centimeter, indicating that the liquid is less dense than water and will float on aqueous surfaces [5] [13]. This density value reflects the contribution of the aliphatic chain to the overall molecular volume.

Refractive index measurements yield values of 1.44 to 1.4363 at 20 degrees Celsius, with slight variations depending on measurement conditions and purity [5] [20]. The refractive index provides a useful quality control parameter for commercial preparations.

Viscosity data for decyl acrylate shows temperature-dependent behavior typical of organic liquids. Calculated viscosity values range from 0.0027987 Pascal-seconds at 306.67 Kelvin to 0.0001759 Pascal-seconds at 569.81 Kelvin, demonstrating the expected inverse relationship between temperature and viscosity [15].

Chemical Reactivity Profile

Vinyl Group Reactivity

The vinyl functionality in decyl acrylate exhibits high reactivity toward free radical polymerization, representing the primary commercial application of this monomer [21] [22] [7]. Under thermal, photochemical, or chemical initiation conditions, the vinyl group readily participates in chain propagation reactions to form poly(decyl acrylate) and various copolymers [21] [23].

Polymerization kinetics studies reveal that the acrylate vinyl group polymerizes significantly faster than other vinyl functionalities when present in the same molecule [7]. In vinyl acrylate systems, more than 80 percent of acrylate double bonds undergo polymerization within 5 seconds of ultraviolet irradiation, while vinyl ester groups remain largely unreacted during this initial period [7].

The vinyl group also participates in Michael addition reactions with suitable nucleophiles under basic conditions, providing access to functionalized derivatives [24]. This reactivity pattern makes decyl acrylate useful as a synthetic intermediate for preparing more complex molecular architectures.

Ester Functionality Behavior

The ester linkage in decyl acrylate undergoes hydrolysis reactions under both acidic and basic conditions, following established mechanisms for carboxylic acid esters [13] [25]. Acid-catalyzed hydrolysis using dilute hydrochloric acid or sulfuric acid under reflux conditions yields acrylic acid and decanol as products [25]. The reaction is reversible, requiring excess water to drive the hydrolysis to completion.

Base-catalyzed hydrolysis, commonly termed saponification, proceeds irreversibly when performed with sodium hydroxide solution under reflux conditions [25]. This reaction produces the sodium acrylate salt and decanol, with the irreversible nature resulting from deprotonation of the carboxylic acid product.

The ester functionality demonstrates susceptibility to nucleophilic attack, particularly under elevated temperature conditions. This reactivity contributes to the compound's thermal instability above 150 degrees Celsius, where decomposition pathways become competitive with desired reactions [26] [27].

Compatibility with Chemical Reagents

Decyl acrylate exhibits exothermic reactivity with acids, leading to hydrolysis products consisting of decanol and acrylic acid [13]. Strong oxidizing acids may generate sufficient heat to initiate polymerization or other undesired side reactions [28]. Compatibility with caustic solutions results in heat generation through saponification reactions, requiring careful thermal management during processing [13].

The compound shows incompatibility with alkali metals and hydrides due to the potential for violent reactions [13]. Strong oxidizing agents pose particular hazards, as they may initiate uncontrolled polymerization or oxidative degradation pathways [13] [28].

Storage and handling compatibility studies indicate that decyl acrylate should be protected from light and heat to prevent premature polymerization [3] [14]. The addition of polymerization inhibitors such as 4-methoxyphenol (MEHQ) is standard practice for commercial formulations [3] [6].

Thermal and Oxidative Stability

Thermal analysis reveals that decyl acrylate maintains stability up to approximately 150 degrees Celsius, with thermal decomposition onset occurring between 155-165 degrees Celsius [27] [28]. Above 175 degrees Celsius, spontaneous polymerization becomes significant, potentially leading to runaway reactions if not properly controlled [27].

Thermogravimetric analysis shows initial mass loss between 50-120 degrees Celsius attributed to volatile impurities, followed by more significant decomposition at elevated temperatures [27]. The thermal stability varies with heating rate and atmosphere, with inert conditions providing enhanced stability compared to air exposure.

Oxidative stability studies indicate that decyl acrylate is susceptible to autoxidation in the presence of oxygen and light [26]. This process can lead to the formation of peroxides and other oxidation products that may catalyze polymerization or degradation reactions [26]. Antioxidant additives and proper storage conditions are essential for maintaining long-term stability of commercial preparations.

Purity

Physical Description

Liquid

LIQUID.

XLogP3

Exact Mass

Boiling Point

158 °C @ 50 MM HG

Flash Point

227 °C (OPEN CUP)

227 °C o.c.

Density

0.8781 at 20 °C/4 °C

Relative density (water = 1): 0.88

Appearance

Melting Point

not available

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 32 of 215 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 183 of 215 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (98.91%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

In ... propylene oxidation process acrolein is first formed by the catalytic oxidation of propylene vapor at high temp in the presence of steam. The acrolein is then oxidized to acrylic acid. ... The acrylic acid is esterified with alcohol to the ... acrylic ester in a separate process. /Acrylic ester monomers/

General Manufacturing Information

Paint and coating manufacturing

Plastic material and resin manufacturing

Printing and related support activities

2-Propenoic acid, decyl ester: ACTIVE

Analytic Laboratory Methods

RETENTION TIMES FOR ACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN THE PARTITION COEFFICIENTS OF ACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES/

Storage Conditions

Dates

2: Tak H, Tahk D, Jeong C, Lee S, Kim TI. Surface energy-tunable iso decyl acrylate based molds for low pressure-nanoimprint lithography. Nanotechnology. 2017 Oct 6;28(40):405301. doi: 10.1088/1361-6528/aa8135. Epub 2017 Jul 20. PubMed PMID: 28727575.

3: Foti C, Romita P, Rigano L, Zimerson E, Sicilia M, Ballini A, Ghizzoni O, Antelmi A, Angelini G, Bonamonte D, Bruze M. Isobornyl acrylate: an impurity in alkyl glucosides. Cutan Ocul Toxicol. 2016;35(2):115-9. doi: 10.3109/15569527.2015.1055495. Epub 2015 Jun 22. PubMed PMID: 26095233.

4: Oskuee RK, Dosti F, Gholami L, Malaekeh-Nikouei B. A simple approach for producing highly efficient DNA carriers with reduced toxicity based on modified polyallylamine. Mater Sci Eng C Mater Biol Appl. 2015 Apr;49:290-296. doi: 10.1016/j.msec.2015.01.016. Epub 2015 Jan 7. PubMed PMID: 25686952.

5: Jafarzadeh S, Claesson PM, Pan J, Thormann E. Direct measurement of colloidal interactions between polyaniline surfaces in a UV-curable coating formulation: the effect of surface hydrophilicity/hydrophobicity and resin composition. Langmuir. 2014 Feb 4;30(4):1045-54. doi: 10.1021/la4035062. Epub 2014 Jan 21. PubMed PMID: 24400981.

6: Shrestha R, Shen Y, Pollack KA, Taylor JS, Wooley KL. Dual peptide nucleic acid- and peptide-functionalized shell cross-linked nanoparticles designed to target mRNA toward the diagnosis and treatment of acute lung injury. Bioconjug Chem. 2012 Mar 21;23(3):574-85. doi: 10.1021/bc200629f. Epub 2012 Feb 28. PubMed PMID: 22372643; PubMed Central PMCID: PMC3321742.

7: Soler LI, Boix A, Lauroba J, Colom H, Domenech J. Transdermal delivery of alprazolam from a monolithic patch: formulation based on in vitro characterization. Drug Dev Ind Pharm. 2012 Oct;38(10):1171-8. doi: 10.3109/03639045.2011.643893. Epub 2011 Dec 29. PubMed PMID: 22204649.

8: Sundfors F, Lindfors T, Höfler L, Bereczki R, Gyurcsányi RE. FTIR-ATR study of water uptake and diffusion through ion-selective membranes based on poly(acrylates) and silicone rubber. Anal Chem. 2009 Jul 15;81(14):5925-34. doi: 10.1021/ac900727w. PubMed PMID: 19527006.

9: Brunstedt MR, Ziats NP, Rose-Caprara V, Hiltner PA, Anderson JM, Lodoen GA, Payet CR. Attachment and proliferation of bovine aortic endothelial cells onto additive modified poly(ether urethane ureas). J Biomed Mater Res. 1993 Apr;27(4):483-92. PubMed PMID: 8463349.

10: Brunstedt MR, Ziats NP, Robertson SP, Hiltner A, Anderson JM, Lodoen GA, Payet CR. Protein adsorption to poly(ether urethane ureas) modified with acrylate and methacrylate polymer and copolymer additives. J Biomed Mater Res. 1993 Mar;27(3):367-77. PubMed PMID: 8360206.

11: Brunstedt MR, Ziats NP, Schubert M, Hiltner PA, Anderson JM, Lodoen GA, Payet CR. Protein adsorption onto poly(ether urethane ureas) containing Methacrol 2138F: a surface-active amphiphilic additive. J Biomed Mater Res. 1993 Feb;27(2):255-67. PubMed PMID: 8436583.